molecular formula C11H14F3NO B13964995 3-((Isopropyl(trifluoromethyl)amino)methyl)phenol

3-((Isopropyl(trifluoromethyl)amino)methyl)phenol

Cat. No.: B13964995
M. Wt: 233.23 g/mol
InChI Key: QKVSKMPHXVUEJQ-UHFFFAOYSA-N
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Description

3-((Isopropyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an isopropyl(trifluoromethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Isopropyl(trifluoromethyl)amino)methyl)phenol typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form an amine. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a versatile method for incorporating trifluoromethyl groups into organic molecules . The final step involves the formation of the isopropyl(trifluoromethyl)amino group and its attachment to the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of reagents and catalysts is crucial to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((Isopropyl(trifluoromethyl)amino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

3-((Isopropyl(trifluoromethyl)amino)methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-((Isopropyl(trifluoromethyl)amino)methyl)phenol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzymatic activity and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenol: Similar structure but lacks the isopropylamino group.

    Isopropylphenol: Similar structure but lacks the trifluoromethyl group.

    Trifluoromethylbenzene: Lacks both the phenol and isopropylamino groups.

Uniqueness

3-((Isopropyl(trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the trifluoromethyl and isopropylamino groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3-[[propan-2-yl(trifluoromethyl)amino]methyl]phenol

InChI

InChI=1S/C11H14F3NO/c1-8(2)15(11(12,13)14)7-9-4-3-5-10(16)6-9/h3-6,8,16H,7H2,1-2H3

InChI Key

QKVSKMPHXVUEJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)O)C(F)(F)F

Origin of Product

United States

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